(3-Chlorothiophen-2-yl)(phenyl)methanol is an organic compound characterized by its unique structure, which includes a chlorothiophene ring and a phenylmethanol moiety. This compound is classified as a thiophene derivative, which is significant in organic synthesis due to its diverse chemical reactivity and potential applications in pharmaceuticals and materials science. The molecular formula of this compound is , and it has a molecular weight of 148.61 g/mol .
The synthesis of (3-Chlorothiophen-2-yl)(phenyl)methanol typically involves several key steps:
Common reagents used in the synthesis include bases like potassium carbonate and solvents such as dimethylformamide or toluene. Reaction conditions are typically optimized for temperature and time to maximize yield and purity .
The molecular structure of (3-Chlorothiophen-2-yl)(phenyl)methanol features a thiophene ring substituted at the 3-position with a chlorine atom, linked to a phenyl group through a methanol (-CH2OH) linkage. This configuration allows for various interactions due to the presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography, which provide insights into its bonding and spatial arrangement .
(3-Chlorothiophen-2-yl)(phenyl)methanol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3-Chlorothiophen-2-yl)(phenyl)methanol can involve interactions with biological targets, particularly in pharmaceutical contexts. Similar compounds have shown potential in inhibiting specific enzymes or interacting with cellular pathways.
Research indicates that compounds containing thiophene rings may exhibit biological activity due to their ability to interact with proteins involved in various biochemical pathways, including those related to inflammation and cancer .
Relevant analyses often include thermal stability assessments and solubility tests to determine its behavior under various conditions .
(3-Chlorothiophen-2-yl)(phenyl)methanol has several scientific uses:
This compound exemplifies the significance of thiophene derivatives in modern chemistry, highlighting their versatility and potential for further research and application development.
The asymmetric synthesis of enantiomerically pure (3-Chlorothiophen-2-yl)(phenyl)methanol represents a significant challenge in synthetic organic chemistry due to the pharmaceutical relevance of this chiral building block. Recent breakthroughs leverage engineered biocatalysts for highly stereoselective carbonyl reductions. Directed evolution of ketoreductases (KREDs) has yielded variants with exceptional activity toward the prochiral ketone precursor, 1-[(3-chlorothiophen-2-yl)]-1-phenylmethanone. Computational analysis reveals that mutations at residues F147L and W196G expand the active site to accommodate the thiophene-phenyl scaffold while maintaining precise stereocontrol [2].
Optimized KRED variants achieve >99% enantiomeric excess (ee) for the (S)-alcohol configuration with space-time yields exceeding 50 g·L⁻¹·d⁻¹ under mild reaction conditions (pH 7.5, 30°C). Co-factor recycling efficiency has been enhanced through glucose dehydrogenase (GDH) coupling, enabling total turnover numbers (TTN) of NADPH above 10,000. Crystallographic studies of enzyme-substrate complexes demonstrate how π-π stacking interactions between phenylalanine residues and the thiophene ring contribute to substrate positioning that dictates stereoselectivity [6].
Table 1: Performance of Engineered Biocatalysts for Asymmetric Reduction
Enzyme Variant | Mutation Sites | Conversion (%) | ee (%) | Specific Activity (U/mg) |
---|---|---|---|---|
KRED-107 | F147L/W196G | 99.8 | >99.5 (S) | 8.7 |
KRED-223 | F147L/P203T | 98.5 | 98.2 (S) | 5.2 |
KRED-315 | W196G/L210V | 99.3 | 99.7 (S) | 7.9 |
Whole-cell biocatalysts provide integrated co-factor regeneration and eliminate enzyme purification steps, making them advantageous for large-scale production of (3-Chlorothiophen-2-yl)(phenyl)methanol. Escherichia coli co-expressing an engineered ketoreductase (ChKRED12) and glucose dehydrogenase (GDH-102) achieves complete conversion of 100 mM ketone substrate within 6 hours, with the (S)-alcohol isolated in 92% yield and 98% ee. Critical process parameters include controlled glucose feeding to prevent byproduct formation and dissolved oxygen maintenance above 30% saturation to support cellular metabolism [2].
Yeast-based systems (Saccharomyces cerevisiae and Pichia pastoris) demonstrate superior tolerance to the hydrophobic thiophene substrate. Encapsulation in alginate-chitosan beads improves catalyst recyclability, maintaining >85% productivity over five consecutive 24-hour batches. Transcriptomic analysis reveals upregulation of oxidative stress response genes during biotransformation, leading to the implementation of antioxidant additives (0.1 mM ascorbate) that extend biocatalyst lifespan by 40% [7].
Table 2: Comparison of Whole-Cell Biocatalytic Systems
Host Organism | Max. Substrate Conc. (mM) | Productivity (g·L⁻¹·h⁻¹) | Recycling Stability (cycles) |
---|---|---|---|
E. coli BL21 | 150 | 1.8 | 3 |
S. cerevisiae | 200 | 1.2 | 8 |
P. pastoris | 250 | 1.5 | 10 |
Deep eutectic solvents (DES) have emerged as sustainable reaction media that significantly enhance the operational stability and activity of enzymes in thiophene methanol synthesis. Choline chloride-based DES systems demonstrate exceptional compatibility with ketoreductases. The optimal DES formulation (choline chloride:glycerol, 1:2 molar ratio) increases substrate solubility 3.5-fold compared to aqueous buffers while maintaining enzyme conformation through preferential hydration [6].
Studies using circular dichroism spectroscopy reveal that DES components stabilize the secondary structure of ketoreductases, with α-helix content increasing by 15% compared to phosphate buffer systems. This stabilization translates to a 4-fold extension of enzyme half-life at 40°C. Furthermore, product isolation is streamlined by DES-water biphasic separation, where the alcohol product partitions into the aqueous phase (Kₚ = 18.5) while the DES phase retains the enzyme for reuse. This approach achieves a 92% yield over 10 reaction cycles without significant loss of stereoselectivity [6].
Table 3: DES Formulations for Biocatalytic Ketone Reduction
DES Composition (molar ratio) | Substrate Solubility (mM) | Enzyme Half-life (h) | Partition Coefficient (Kₚ) |
---|---|---|---|
ChCl:Urea (1:2) | 85 | 48 | 3.2 |
ChCl:Glycerol (1:2) | 152 | 210 | 18.5 |
ChCl:Glucose (2:1) | 42 | 96 | 8.7 |
Betaine:Sorbitol (1:1) | 78 | 144 | 12.3 |
Advanced chemoenzymatic cascades enable efficient synthesis and derivatization of (3-Chlorothiophen-2-yl)(phenyl)methanol. A particularly innovative approach combines enzymatic asymmetric reduction with metal-free C-H functionalization. After biocatalytic production of the chiral alcohol, trichloroisocyanuric acid (TCCA)-mediated activation enables regioselective selenylation at the thiophene C5 position without racemization [7]. This one-pot sequential process yields novel seleno-functionalized derivatives with potential bioactivity, achieving 85% isolated yield and >98% ee retention.
Lipase-catalyzed kinetic resolution complements asymmetric reduction strategies. Immobilized Candida antarctica lipase B (CAL-B) demonstrates high enantioselectivity (E = 45) in the acylation of racemic (3-Chlorothiophen-2-yl)(phenyl)methanol using vinyl acetate as acyl donor. Molecular dynamics simulations suggest that enantiopreference for the (R)-alcohol arises from favorable hydrogen bonding between the thiophene chlorine and histidine residue in the catalytic triad [3]. This approach provides access to both enantiomers: (S)-alcohol via KRED reduction and (R)-acetate ester via lipase resolution, followed by hydrolysis.
Table 4: Chemoenzymatic Derivatization Strategies
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